Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate

Descripción general

Descripción

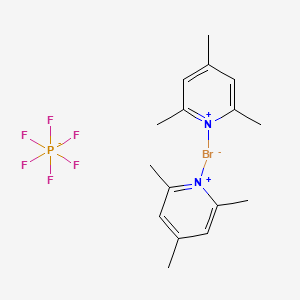

Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate: is a chemical compound with the molecular formula C16H22BrF6N2P . It is known for its application in various chemical reactions and is often used as a reagent in organic synthesis. The compound is typically found as a white to light yellow powder or crystal and is stored under inert gas conditions to prevent degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate involves the reaction of 2,4,6-trimethylpyridine with bromine in the presence of hexafluorophosphoric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent in organic synthesis.

Substitution: It can participate in substitution reactions where the bromonium ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate.

Substitution Reactions: Typical conditions involve the use of nucleophiles such as amines and thiols under mild to moderate temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

Halogenation Reactions

One of the primary applications of bis(2,4,6-trimethylpyridine)bromonium hexafluorophosphate is in electrophilic halogenation reactions. It serves as a bromination agent, facilitating the introduction of bromine into organic substrates under mild conditions. For example, it has been successfully employed in the regioselective bromination of diene motifs in complex organic molecules, yielding products with high specificity and efficiency .

| Reaction Type | Substrate | Product Yield |

|---|---|---|

| Regiospecific Bromination | Diene Compounds | 56% |

| Diastereoselective Cyclization | Allyl Oximes | 33% |

Case Study: Diastereoselective Halocyclization

In a study involving allyl hydrazides, this compound was used to achieve diastereoselective halocyclization. This reaction resulted in the formation of isoxazolidines with overall yields ranging from 38% to 69%, demonstrating its utility in synthesizing complex cyclic structures .

Peptide Synthesis

The compound has also found applications in peptide synthesis, particularly as a coupling reagent. Its ability to activate carboxylic acids facilitates the formation of peptide bonds while minimizing side reactions that can lead to epimerization.

| Application | Details |

|---|---|

| Coupling Reagent | Activates carboxylic acids for peptide bond formation |

Research indicates that using this compound can enhance the efficiency of peptide synthesis protocols by providing higher yields and purities compared to traditional methods .

Analytical Chemistry

In analytical chemistry, this compound is utilized for its electrophilic properties in various analytical techniques. Its reactivity allows for selective labeling and detection of specific functional groups within complex mixtures.

Environmental Applications

Emerging studies suggest potential applications in environmental chemistry, particularly in the degradation of pollutants through halogenation processes. The unique reactivity profile of this compound may enable the transformation of persistent organic pollutants into less harmful substances.

Mecanismo De Acción

The mechanism of action of Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate involves the transfer of the bromonium ion to the target molecule. This transfer can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparación Con Compuestos Similares

- Bis(2,4,6-trimethylpyridine)chloronium Hexafluorophosphate

- Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate

Uniqueness: Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate is unique due to its specific reactivity and stability under various conditions. Compared to its chloronium and iodonium counterparts, the bromonium compound offers a balance of reactivity and selectivity, making it a valuable reagent in organic synthesis .

Propiedades

IUPAC Name |

2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN2.F6P/c1-11-7-13(3)18(14(4)8-11)17-19-15(5)9-12(2)10-16(19)6;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYGAGSIUXQVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)C)[Br-][N+]2=C(C=C(C=C2C)C)C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659756 | |

| Record name | 2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188944-77-6 | |

| Record name | 2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate acts as a brominating agent in the reaction with meso-free BIII subporphyrins []. This reaction leads to the formation of meso-meso' linked subporphyrin dimers, often as the major product, along with meso-bromosubporphyrins []. This dimerization reaction provides a route to creating larger, conjugated subporphyrin structures with potentially altered photophysical properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.